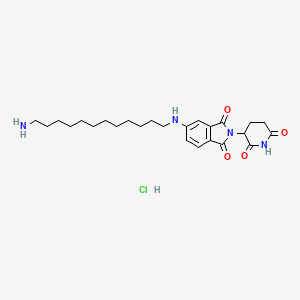
Pomalidomide-5-C12-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5-C12-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its use in cancer treatment, particularly multiple myeloma. This compound is a cereblon (CRBN) ligand used in the recruitment of CRBN protein, and it can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5-C12-NH2 (hydrochloride) involves the functionalization of pomalidomide with a C12 alkyl chain and an amine group. The reaction typically involves peptide coupling reactions due to the presence of an amine group . The compound is then converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of Pomalidomide-5-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm its purity and identity .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-5-C12-NH2 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amine and alkyl groups. It can also participate in reductive amination reactions, allowing for the attachment of various functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving Pomalidomide-5-C12-NH2 (hydrochloride) include carboxyl linkers, reducing agents, and peptide coupling reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions are typically conjugates of Pomalidomide-5-C12-NH2 (hydrochloride) with other molecules, such as proteins or peptides, forming PROTACs .
Aplicaciones Científicas De Investigación
Pomalidomide-5-C12-NH2 (hydrochloride) has a wide range of applications in scientific research. It is primarily used in the development of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This makes it a valuable tool in the study of protein function and the development of new therapeutic strategies .
In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is used to study the mechanisms of protein degradation and to develop new treatments for diseases such as cancer .
Mecanismo De Acción
Pomalidomide-5-C12-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins within cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Pomalidomide-5-C12-NH2 (hydrochloride) include other pomalidomide derivatives such as Pomalidomide-PEG2-C2-NH2 (hydrochloride) and Pomalidomide-C3-NH2 (hydrochloride) .
Uniqueness: What sets Pomalidomide-5-C12-NH2 (hydrochloride) apart from other similar compounds is its specific structure, which includes a C12 alkyl chain and an amine group. This structure allows for unique interactions with target proteins and makes it particularly effective in the formation of PROTACs .
Propiedades
Fórmula molecular |
C25H37ClN4O4 |
|---|---|
Peso molecular |
493.0 g/mol |
Nombre IUPAC |
5-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O4.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-27-18-11-12-19-20(17-18)25(33)29(24(19)32)21-13-14-22(30)28-23(21)31;/h11-12,17,21,27H,1-10,13-16,26H2,(H,28,30,31);1H |
Clave InChI |
OJPOYIIDYYDEGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















